3-Azido-1-(2,4-difluorobenzyl)azetidine
Overview
Description
“3-Azido-1-(2,4-difluorobenzyl)azetidine” is a chemical compound with the molecular formula C10H10F2N4 . It has an average mass of 224.210 Da and a monoisotopic mass of 224.087357 Da .
Chemical Reactions Analysis
The aza Paternò–Büchi reaction, a [2 + 2] photocycloaddition reaction between an imine and an alkene component, is one of the most efficient ways to synthesize functionalized azetidines . This reaction has been used in the synthesis of “this compound”.Scientific Research Applications
Proteomics Research
3-Azido-1-(2,4-difluorobenzyl)azetidine: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions . The compound’s azide group can be used for bioconjugation with alkyne-tagged proteins in a click chemistry reaction, allowing for the identification and quantification of proteins in complex biological samples.
Drug Synthesis
The azetidine ring present in the compound is a feature commonly found in bioactive molecules. This makes This compound a valuable building block in the synthesis of pharmaceuticals. Its structure can be incorporated into new drug candidates, potentially leading to the development of novel therapeutics.
Materials Science
In materials science, the compound’s unique chemical structure can be exploited to create new polymeric materials. The azide functionality can participate in polymerization reactions, resulting in materials with novel properties suitable for a range of industrial applications.
Chemical Biology
Chemical biologists can use This compound to modify biomolecules selectively. This modification can help in understanding the function of these biomolecules in their natural context, which is crucial for the development of new biological insights .
Click Chemistry
The azide group of This compound is highly reactive towards alkynes under mild conditions, making it an excellent candidate for click chemistry applications. This reaction is widely used for attaching various probes or tags to biomolecules without disturbing their native function .
Bioconjugation Techniques
Future Directions
Azetidines, like “3-Azido-1-(2,4-difluorobenzyl)azetidine”, have many important applications, such as in the synthesis of complex natural products . The development of new reaction protocols to overcome some long-standing challenges in the synthesis of azetidines could provide a basis for the development of future macromolecular architectures .
Mechanism of Action
Azetidines
are a class of organic compounds with a four-membered heterocyclic ring structure. They are used in the synthesis of various pharmaceuticals due to their ability to act as building blocks in the creation of more complex structures .
Azides
, on the other hand, are compounds that contain the azide anion (N3^-). They are often used in organic synthesis due to their ability to react with various types of compounds, forming new bonds and creating a wide range of products .
properties
IUPAC Name |
3-azido-1-[(2,4-difluorophenyl)methyl]azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N4/c11-8-2-1-7(10(12)3-8)4-16-5-9(6-16)14-15-13/h1-3,9H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIVYRCVUBXDKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=C(C=C2)F)F)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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